[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
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Overview
Description
“[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine” is C7H6F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend largely on the identity of the desired target compound . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Medicinal Chemistry
Pyridinyl methanamine derivatives have been explored for their potential as anticonvulsant agents. For instance, Schiff bases of 3-aminomethyl pyridine synthesized through condensation with various aryl aldehydes/ketones have shown promising anticonvulsant activity. This indicates the potential of pyridinyl methanamine derivatives in developing new therapeutic agents (Pandey & Srivastava, 2011).
Catalysis
In catalysis, pyridinyl methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes demonstrate good activity and selectivity in catalytic applications, suggesting the utility of pyridinyl methanamine structures in developing efficient catalysts (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing pyridinyl methanamine derivatives have shown unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy. These complexes demonstrate the ability to generate reactive oxygen species and exhibit selective toxicity towards cancer cells, highlighting their potential in photodynamic therapy (Basu et al., 2014).
Water Oxidation
Research on Ru complexes for water oxidation has identified pyridinyl methanamine derivatives as promising ligands. These studies contribute to the development of efficient water-splitting catalysts, essential for renewable energy production (Zong & Thummel, 2005).
Anticancer Activity
Palladium(II) and Platinum(II) complexes based on pyridinyl methanamine derivatives have been investigated for their anticancer activity. These complexes exhibit strong DNA-binding affinity and selective toxicity towards cancer cells, suggesting their potential in chemotherapy (Mbugua et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJBYVBBKIQMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
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